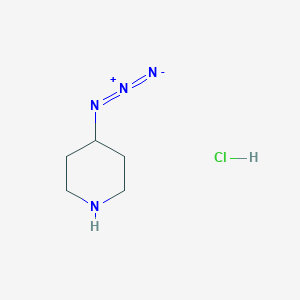![molecular formula C9H14N2O2 B1471267 2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 1783615-72-4](/img/structure/B1471267.png)
2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
描述
2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core with an ethyl group and a hexahydro modification. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, the introduction of an ethyl group can be achieved through alkylation reactions. Subsequent hydrogenation steps can be employed to achieve the hexahydro modification. The final cyclization step often requires the use of strong acids or bases to facilitate the formation of the pyrrolo[3,4-c]pyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the pyrrolo[3,4-c]pyridine core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can lead to fully saturated compounds.
科学研究应用
2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, are of interest for drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of 2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with different substitution patterns.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A structurally related compound with a quinoline core.
Thieno[2,3-b]pyridine: A sulfur-containing analog with similar heterocyclic structure.
Uniqueness
2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific ethyl and hexahydro modifications, which confer distinct chemical and biological properties compared to its analogs. These modifications can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-ethyl-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-11-8(12)6-3-4-10-5-7(6)9(11)13/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQFZBOCISXDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CCNCC2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


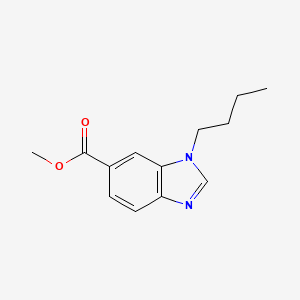
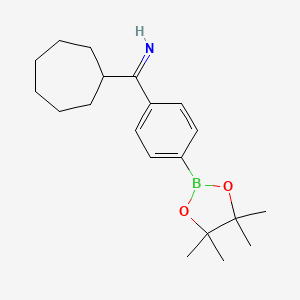
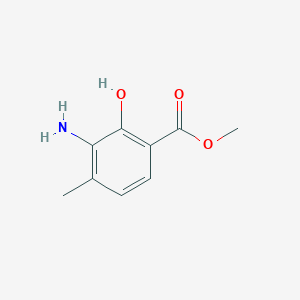
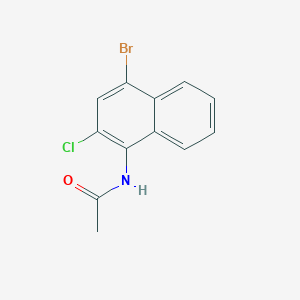
![3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride](/img/structure/B1471191.png)
![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B1471193.png)
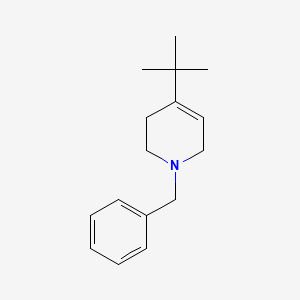

![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1471198.png)

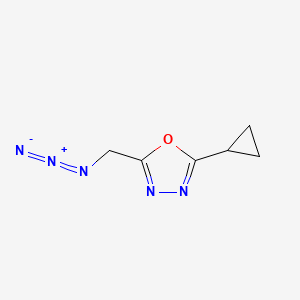
![4,7-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B1471203.png)
![[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1471205.png)
